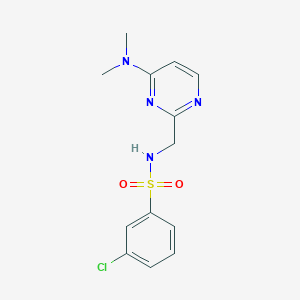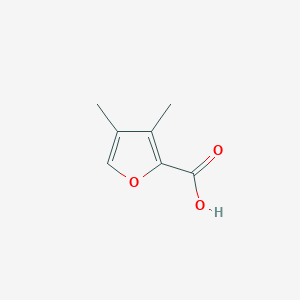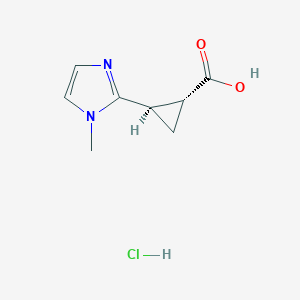
(1R,2R)-2-(1-Methylimidazol-2-yl)cyclopropane-1-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,2R)-2-(1-Methylimidazol-2-yl)cyclopropane-1-carboxylic acid;hydrochloride, also known as (R,R)-MIPC, is a chiral compound that has been studied for its potential use in scientific research. This compound has shown promise in various fields of study, including neuroscience and pharmacology, due to its unique properties and mechanisms of action.
Scientific Research Applications
Complex Formation with Metal Ions
Research by Shoukry and Hassan (2014) explored the complex formation equilibria of 1-aminocyclopropane carboxylic acid (ACC) and derivatives with various metal ions, revealing insights into their potential applications in areas like metal ion coordination and environmental sciences. The study detailed the formation of various complexes, providing valuable information on the behavior of such compounds in different conditions (Shoukry & Hassan, 2014).
Inhibitors of Enzymatic Activity
Boztaş et al. (2019) conducted research on bromophenol derivatives with a cyclopropyl moiety, including compounds similar to the one . These derivatives were found to be effective inhibitors of certain enzymes, suggesting potential applications in the development of treatments for diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Structural Studies of Cyclopropane Derivatives
Cetina et al. (2004) investigated novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid, providing valuable structural information. Such studies are crucial in understanding the molecular geometry and potential applications of these compounds in fields like medicinal chemistry and material science (Cetina et al., 2004).
Synthesis and Crystal Structures of β-Oligopeptides
Abele, Seiler, and Seebach (1999) explored the synthesis and crystal structures of β-oligopeptides containing derivatives of cyclopropanecarboxylic acid. Their work provides insights into the conformational properties of these compounds, which could be essential in the development of new peptide-based therapeutics or biomaterials (Abele, Seiler, & Seebach, 1999).
Organometallic Complexes as Potential Anticancer Agents
Stepanenko et al. (2011) synthesized organometallic complexes involving derivatives similar to the queried compound. These complexes were studied for their potential as anticancer agents, highlighting the role of such compounds in therapeutic applications and drug design (Stepanenko et al., 2011).
Synthesis of Thiadiazoles and 1,2,4-Triazoles
Sharba et al. (2005) reported on the synthesis of new heterocyclic derivatives of cyclopropane dicarboxylic acid. Their work contributes to the understanding of chemical synthesis processes and potential applications in creating compounds with specific desired properties (Sharba et al., 2005).
Imidazo[1,2-a]Pyridine Carboxylic Acid Derivatives
Research by Du Hui-r (2014) on imidazo[1,2-a]pyridine carboxylic acid derivatives, including steps from commercial availability to final compounds, provides insights into synthetic methods and potential applications in various fields of chemistry and pharmacology (Du Hui-r, 2014).
properties
IUPAC Name |
(1R,2R)-2-(1-methylimidazol-2-yl)cyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-10-3-2-9-7(10)5-4-6(5)8(11)12;/h2-3,5-6H,4H2,1H3,(H,11,12);1H/t5-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAHWGFQMCLNCB-KGZKBUQUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CC2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@@H]2C[C@H]2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2651398.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2651401.png)
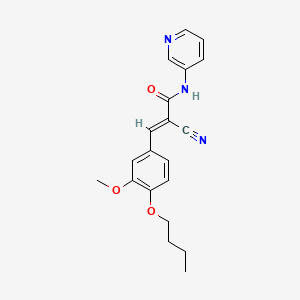
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2651403.png)
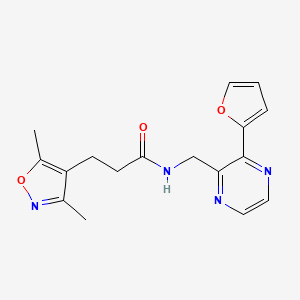
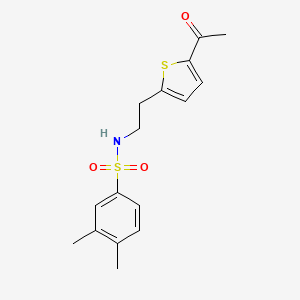
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2651409.png)
![4-benzyl-2-(2-(sec-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2651410.png)
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one](/img/structure/B2651412.png)


